6-amino-5-(nitro)-2-methylpyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “6-amino-5-(nitro)-2-methylpyrimidin-4(3H)-one” is also known as 6-AMINO-5-NITROURACIL . It is used for research and development purposes . The molecular formula of the compound is C4H4N4O4 and it has a molecular weight of 172.1 .
Synthesis Analysis
The synthesis of 6-amino-5-(nitro)-2-methylpyrimidin-4(3H)-one involves the condensation of 5,6-diaminouracil derivatives and various carboxylic acids . This process uses a non-hazardous coupling reagent COMU . The reaction conditions are optimized to precipitate pure products in just 5 to 10 minutes .Molecular Structure Analysis
The molecular structure of 6-amino-5-(nitro)-2-methylpyrimidin-4(3H)-one is represented by the formula C4H4N4O4 . The average mass of the molecule is 188.165 Da and the monoisotopic mass is 188.000412 Da .Chemical Reactions Analysis
The chemical reactions involving 6-amino-5-(nitro)-2-methylpyrimidin-4(3H)-one are primarily related to its use as a precursor for the synthesis of 8-substituted xanthines . The reaction yields only the 5-carboxamido-, but not the 6-carboxamidouracil derivatives .Safety And Hazards
Future Directions
properties
IUPAC Name |
4-amino-2-methyl-5-nitro-1H-pyrimidin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O3/c1-2-7-4(6)3(9(11)12)5(10)8-2/h1H3,(H3,6,7,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAULKXZSWRUXNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=O)N1)[N+](=O)[O-])N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30400094 |
Source
|
Record name | 6-amino-5-(nitro)-2-methylpyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30400094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-2-methyl-5-nitropyrimidin-4(1H)-one | |
CAS RN |
3346-57-4 |
Source
|
Record name | 6-amino-5-(nitro)-2-methylpyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30400094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.